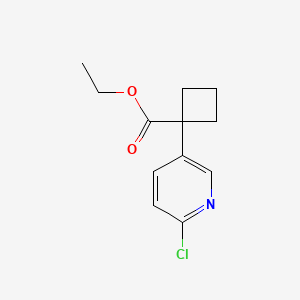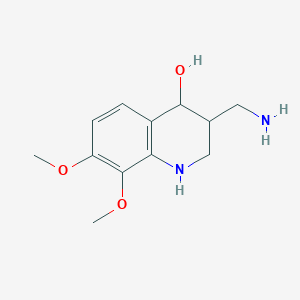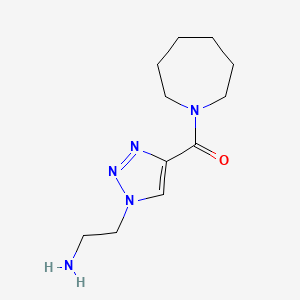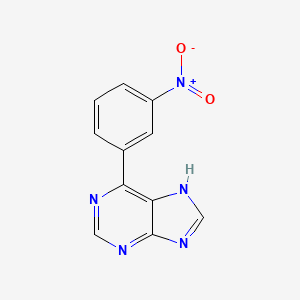![molecular formula C10H14N4OS B11871229 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The compound consists of a pyrrolo[3,4-d]pyrimidine core, which is fused with a thiomorpholine ring. This structural arrangement imparts distinct chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced derivatives of the pyrrolo[3,4-d]pyrimidine core.
Aplicaciones Científicas De Investigación
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo core but differ in the fused ring structure.
7-Deazaadenines: These compounds have a pyrrolo[2,3-d]pyrimidine core and are known for their biological activities.
Uniqueness: 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H14N4OS |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-thiomorpholin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4OS/c15-9-7-5-11-6-8(7)12-10(13-9)14-1-3-16-4-2-14/h11H,1-6H2,(H,12,13,15) |
Clave InChI |
XSIBYRHVFSCWBY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC3=C(CNC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)


![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)






![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)

